5-(2H-tetrazol-5-yl)-1H-indole
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Overview
Description
5-(2H-tetrazol-5-yl)-1H-indole is an organic compound that features both an indole and a tetrazole ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse biological applications .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which allows them to interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, indicating that they can have diverse effects at the molecular and cellular level .
Action Environment
The stability and efficacy of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-tetrazol-5-yl)-1H-indole typically involves the formation of the tetrazole ring followed by its attachment to the indole ring. One common method involves the cyclization of an appropriate precursor, such as an azide or nitrile, in the presence of a catalyst. For example, the reaction of 5-aminotetrazole with an indole derivative under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2H-tetrazol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings.
Scientific Research Applications
5-(2H-tetrazol-5-yl)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-tetrazole: This compound features a phenyl group instead of an indole ring. It has similar chemical properties but different biological activities.
1H-indole-3-carboxylic acid: This compound has a carboxylic acid group instead of a tetrazole ring. It is used in different applications, particularly in medicinal chemistry.
Uniqueness
5-(2H-tetrazol-5-yl)-1H-indole is unique due to the presence of both an indole and a tetrazole ring in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Biological Activity
5-(2H-tetrazol-5-yl)-1H-indole is a compound that integrates a tetrazole ring with an indole structure, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of both an indole and a tetrazole moiety. This unique combination contributes to its biological activity.
- Chemical Formula : C_8H_7N_5
- Molecular Weight : 175.18 g/mol
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Bacillus subtilis | 14 | 64 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria like Staphylococcus aureus .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
MCF-7 (Breast Cancer) | 10.0 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Coca et al. evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results indicated that the compound displayed notable antibacterial activity against both gram-positive and gram-negative bacteria, with a higher efficacy observed in gram-positive strains .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on multiple human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for developing new anticancer drugs .
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-8-6(3-4-10-8)5-7(1)9-11-13-14-12-9/h1-5,10H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYDHWOJBRDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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